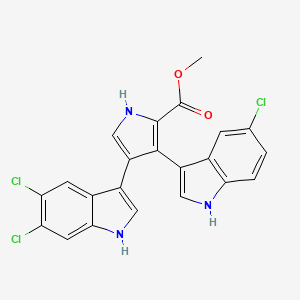
lynamicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lynamicin B is a natural compound derived from marine bacteria, specifically from the genus Streptomyces . It has garnered significant attention due to its potent biological activities, including antibacterial and insecticidal properties . This compound is particularly noted for its ability to inhibit chitinase enzymes in lepidopteran insects, making it a promising candidate for use as a pesticide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of lynamicin B involves several key steps, including the formation of indole and pyrrole rings . One approach to synthesizing this compound involves the use of cross-coupling reactions, such as Suzuki and Heck reactions, to construct the carbon skeleton . These reactions typically require palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using marine-derived Streptomyces strains . These bacteria are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lynamicin B undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its activity.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Halogenating agents: Such as bromine and chlorine.
Major Products
The major products formed from these reactions include various halogenated and oxidized derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Lynamicin B has a wide range of scientific research applications, including:
Wirkmechanismus
Lynamicin B exerts its effects by inhibiting chitinase enzymes in lepidopteran insects . The compound binds to the active site of the enzyme, preventing it from breaking down chitin, a key component of the insect exoskeleton . This inhibition leads to the death of the insect, making this compound an effective insecticide . Additionally, this compound has been shown to inhibit bacterial growth by interfering with cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Lynamicin B is part of a family of indole alkaloids that includes compounds such as:
Lynamicin A: Similar in structure but with different substituents on the indole ring.
Spiroindimicin B: Another indole alkaloid with potent biological activities.
Dionemycin: An indole alkaloid with antibacterial properties.
Compared to these compounds, this compound is unique in its selective inhibition of chitinase enzymes in lepidopteran insects, making it a promising candidate for targeted pest control .
Eigenschaften
Molekularformel |
C22H14Cl3N3O2 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3 |
InChI-Schlüssel |
HJXJUNZGSRTQEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CN1)C2=CNC3=CC(=C(C=C32)Cl)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

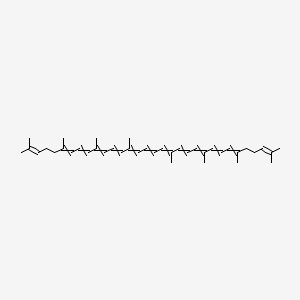
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
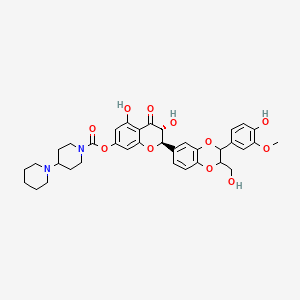
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
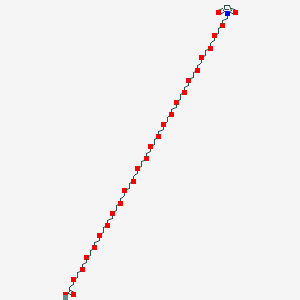
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
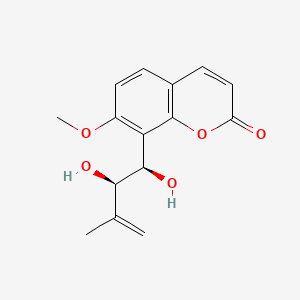

![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
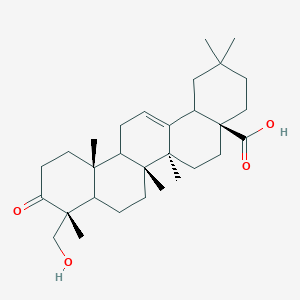
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
